molecular formula C16H21ClN2O B12258095 N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12258095
M. Wt: 292.80 g/mol
InChI Key: RRGWCQPWILHZQC-UHFFFAOYSA-N
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Description

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a piperidine ring substituted with a 3-chlorophenylmethyl group and a cyclopropanecarboxamide group

Properties

Molecular Formula

C16H21ClN2O

Molecular Weight

292.80 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H21ClN2O/c17-14-4-1-3-12(9-14)10-19-8-2-5-15(11-19)18-16(20)13-6-7-13/h1,3-4,9,13,15H,2,5-8,10-11H2,(H,18,20)

InChI Key

RRGWCQPWILHZQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 3-chlorobenzyl chloride with piperidine to form 1-(3-chlorophenylmethyl)piperidine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
  • N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
  • N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Uniqueness

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the specific substitution pattern on the piperidine ring and the presence of the cyclopropanecarboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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